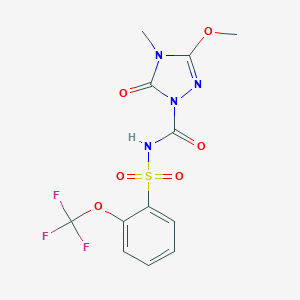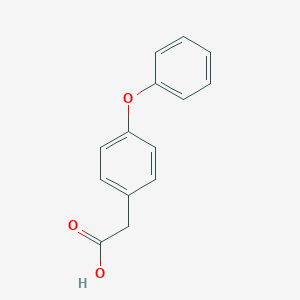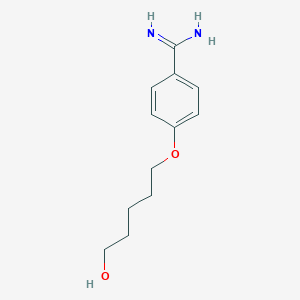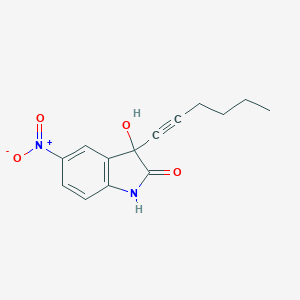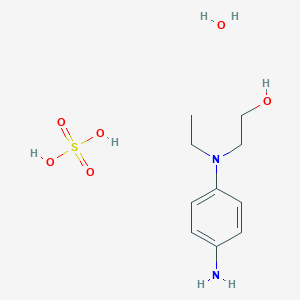
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound that is commonly used in scientific research. It is also known as Ethanolamine-4,5-diamine sulfate or Ethanolamine p-phenylenediamine sulfate. This compound is widely used in the field of biochemistry and physiology due to its unique properties.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is not well understood. However, it is believed to act as a reducing agent, which reduces the peroxide values in lipids. It may also bind to iron ions in biological samples, which allows for their determination.
Effets Biochimiques Et Physiologiques
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also readily available and relatively inexpensive. However, it has some limitations. It may have toxic effects if ingested or inhaled. It is also not very soluble in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate in scientific research. One potential application is in the development of new dyes and pigments. Another potential application is in the determination of iron in biological samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound that is widely used in scientific research. It is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine, which is then reacted with ethyl chloride and sulfuric acid to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate. This compound is commonly used as a reagent in the determination of peroxide values in lipids and the determination of iron in biological samples. It has several advantages for lab experiments, including its stability, availability, and relatively low cost. However, it may have toxic effects if ingested or inhaled. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is synthesized by reacting p-phenylenediamine with ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine. This compound is then reacted with ethyl chloride to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine. Finally, this compound is reacted with sulfuric acid to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate.
Applications De Recherche Scientifique
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the determination of peroxide values in lipids. It is also used in the determination of iron in biological samples. Moreover, it is used in the synthesis of dyes and pigments.
Propriétés
IUPAC Name |
2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUISMDQQFGXRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
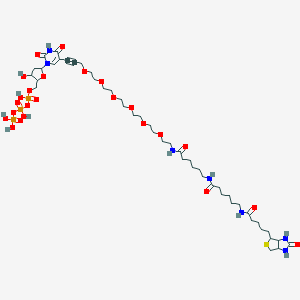
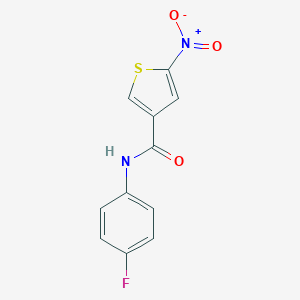

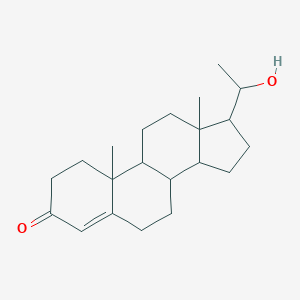
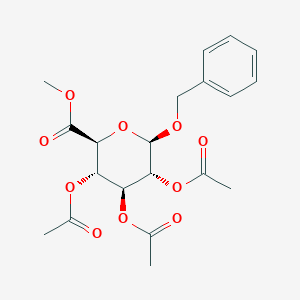
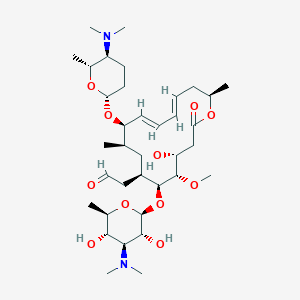
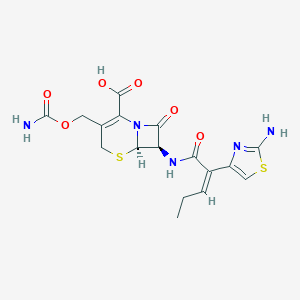
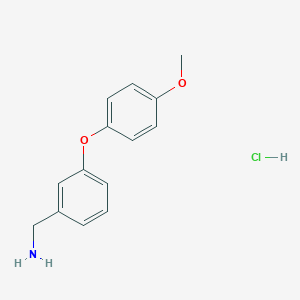
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
